BenchChemオンラインストアへようこそ!

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signaling β-catenin inhibition cancer therapeutics

2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-14-8) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class. It is characterized by a 1,3,4-thiadiazole core linked to a 2-fluorobenzamide moiety and a 3-nitrophenyl substituent.

Molecular Formula C15H9FN4O3S
Molecular Weight 344.32
CAS No. 391227-14-8
Cat. No. B2527907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-14-8
Molecular FormulaC15H9FN4O3S
Molecular Weight344.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F
InChIInChI=1S/C15H9FN4O3S/c16-12-7-2-1-6-11(12)13(21)17-15-19-18-14(24-15)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21)
InChIKeyOAQMVCFVWOGVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-14-8): Procurement-Grade Wnt Pathway Inhibitor Candidate


2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-14-8) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class [1]. It is characterized by a 1,3,4-thiadiazole core linked to a 2-fluorobenzamide moiety and a 3-nitrophenyl substituent. The compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway with an IC50 of 4.10 nM against recombinant human Wnt3a in HEK293 cells, placing it among high-affinity Wnt pathway antagonists [2]. It appears as a lead compound (designated FX1128) in a patent family describing dual Wnt/AMPK modulators for treating metabolic diseases and cancer [3].

Why Generic Substitution of 2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide Is Inadvisable


The biological activity of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamides is exquisitely dependent on substituent identity and position. In the insecticidal series from Dow AgroSciences, even minor changes to the amide tail or aryl A-ring produced dramatic shifts in pest spectrum and potency [1]. For Wnt inhibition, the patent family US20240279201 reveals that iterative optimization from lead FX1128 (this compound) through YW2065 to YA6060 was necessary to achieve dual Wnt/AMPK modulation with adequate pharmacokinetics, demonstrating that seemingly analogous structures can have profoundly different polypharmacology and in vivo profiles [2]. Generic substitution without head-to-head data therefore risks loss of potency, altered selectivity, or unexpected off-target effects.

Quantitative Differentiation Evidence for 2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide Relative to Closest Analogs


Wnt3a Inhibition Potency: 4.10 nM IC50 vs. Structural Analogs

The target compound inhibits recombinant human Wnt3a signaling in HEK293 cells with an IC50 of 4.10 nM [1]. While direct head-to-head data with the closest 4-nitrophenyl regioisomer or the 2-chloro-6-fluoro analog are not publicly available, this potency positions it competitively among Wnt inhibitors. The patent describing this scaffold indicates that optimization from FX1128 (this compound) to YW2065 and YA6060 was driven by the need to introduce AMPK activation while retaining Wnt inhibition, implying that even closely related compounds possess distinct polypharmacological profiles that cannot be assumed equivalent [2].

Wnt signaling β-catenin inhibition cancer therapeutics

Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Substituent Impact on Target Engagement

The 3-nitrophenyl substituent on the thiadiazole ring differentiates this compound from its 4-nitrophenyl regioisomer (CAS not identified in exclusion-compliant sources). In the broader N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class, the position of the nitro group is known to influence electronic distribution and hydrogen-bonding capacity, which in turn affect target binding [1]. The 3-nitro configuration places the electron-withdrawing group meta to the thiadiazole linkage, creating a distinct electrostatic surface compared to the para-substituted analog. Patent SAR data indicate that aryl substitution patterns on the thiadiazole ring are critical determinants of Wnt inhibitory potency [2].

structure-activity relationship nitroarene pharmacology target selectivity

Halogen Substitution Pattern: 2-Fluoro vs. 2-Chloro-6-Fluoro Benzamide Moiety

This compound bears a single 2-fluoro substituent on the benzamide ring, distinguishing it from the 2-chloro-6-fluoro analog (2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide). Mono-fluorination at the ortho position typically confers greater metabolic stability than chloro substituents while maintaining favorable lipophilicity [1]. In the insecticidal N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series, halogen identity and position on the benzamide ring were shown to significantly modulate both potency and pest spectrum [2], supporting the inference that the chloro-fluoro analog would exhibit divergent biological properties.

halogen bonding metabolic stability pharmacokinetics

Dual-Target Selectivity Profile: Wnt Inhibition Without AMPK Activation

The patent family US20240279201 explicitly describes a design strategy evolving from FX1128 (this compound) to YW2065 and YA6060 to introduce AMPK activation while maintaining Wnt inhibition [1]. This implies that FX1128 itself functions primarily as a Wnt inhibitor without significant AMPK activation. Later-stage compounds YA6060 and YW2065 are dual modulators with demonstrated AMPK phosphorylation activity and in vivo efficacy in liver fibrosis models, but their polypharmacology may complicate mechanistic studies where Wnt-specific effects are sought [1].

polypharmacology AMPK pathway metabolic disease

Optimal Research and Industrial Application Scenarios for 2-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide


Wnt/β-Catenin Pathway Target Validation and Mechanistic Studies

With a Wnt3a IC50 of 4.10 nM [1], this compound is well-suited as a chemical probe for dissecting Wnt/β-catenin signaling in cellular models. Its presumed Wnt-selective profile (without AMPK activation) makes it preferable to dual-modulator analogs (YW2065, YA6060) for experiments where AMPK pathway cross-talk would confound interpretation [2]. Researchers studying colon cancer, hepatocellular carcinoma, or metabolic diseases driven by aberrant Wnt signaling can employ this compound as a tool to validate target engagement.

Medicinal Chemistry Starting Point for Dual Wnt/AMPK Modulator Development

As the progenitor lead compound (FX1128) in the US20240279201 patent family [2], this compound serves as a validated starting scaffold for structure-based optimization. Medicinal chemistry teams can systematically modify the 3-nitrophenyl or 2-fluorobenzamide moieties to introduce AMPK activation, improve solubility, or enhance pharmacokinetic properties, following the established evolution path to YW2065 and YA6060.

Reference Standard for Regioisomeric Purity in Quality Control

Given the critical impact of nitro group position on biological activity in the 1,3,4-thiadiazole-2-yl benzamide class [1], this compound can serve as an authenticated reference standard for analytical method development. QC laboratories can use it to validate HPLC or LC-MS methods that distinguish the 3-nitrophenyl isomer from potential 4-nitrophenyl contamination in synthetic batches.

Chemical Biology Tool for Comparative Selectivity Profiling

The distinct halogenation pattern (single 2-fluoro) and nitro regioisomerism of this compound [3] make it valuable for selectivity profiling panels. By comparing its activity profile against the 2-chloro-6-fluoro analog or the 4-nitrophenyl regioisomer, researchers can map the contribution of specific substituents to target engagement and off-target liabilities across kinase or GPCR panels.

Quote Request

Request a Quote for 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.